Ceroplastic acid
Overview
Description
Preparation Methods
Ceroplastic acid can be synthesized through various methods. One common synthetic route involves the oxidation of long-chain hydrocarbons. Industrial production methods often involve the hydrolysis of natural fats and oils, which are then subjected to purification processes to isolate this compound .
Chemical Reactions Analysis
Ceroplastic acid undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to produce shorter-chain carboxylic acids.
Reduction: It can be reduced to form long-chain alcohols.
Esterification: This compound reacts with alcohols to form esters, such as 2-allyloxyethanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alcohols for esterification. Major products formed from these reactions include shorter-chain carboxylic acids, long-chain alcohols, and esters .
Scientific Research Applications
Ceroplastic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various esters and other derivatives.
Biology: this compound is studied for its role in the metabolism of long-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodiesel and as a component in various industrial lubricants.
Mechanism of Action
The mechanism by which ceroplastic acid exerts its effects involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cell membranes, affecting their fluidity and function. It can also be metabolized to produce energy or serve as a precursor for the synthesis of other bioactive molecules .
Comparison with Similar Compounds
Ceroplastic acid can be compared with other long-chain saturated fatty acids, such as stearic acid (18-carbon) and arachidic acid (20-carbon). What sets this compound apart is its longer carbon chain, which imparts unique physical and chemical properties. For instance, its higher melting point and greater hydrophobicity make it particularly useful in industrial applications .
Similar compounds include:
Stearic acid: An 18-carbon saturated fatty acid.
Arachidic acid: A 20-carbon saturated fatty acid.
Behenic acid: A 22-carbon saturated fatty acid.
This compound’s uniqueness lies in its longer carbon chain, which provides distinct advantages in specific applications .
Properties
IUPAC Name |
pentatriacontanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H,36,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUCKZJUWZBJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415221 | |
Record name | Ceroplastic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-05-2 | |
Record name | Pentatriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38232-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceroplastic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceroplastic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEROPLASTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78J737BEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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